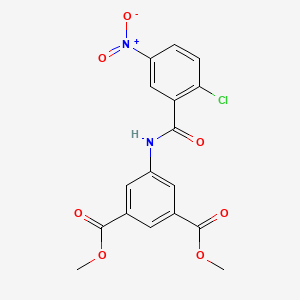
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a chemical compound known for its varied applications in scientific research. Characterized by its complex structure, this compound is notable for its unique functional groups, which confer distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the intermediate compounds: Initially, the starting materials are subjected to specific reaction conditions to form intermediate products.
Coupling reactions: The intermediates undergo coupling reactions, often facilitated by catalysts, to form the final compound.
Purification: The product is then purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Reaction Conditions:
Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Catalysts such as palladium on carbon (Pd/C) or base catalysts like triethylamine can be employed.
The reactions typically occur at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency. Scale-up strategies include optimizing reaction times, temperatures, and the use of automated systems for reagent addition and product separation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl or phenyl rings, forming oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, potentially yielding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the rings, resulting in a wide array of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern, are used.
Major Products Formed
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms like hydroxylated products.
Substitution: Various substituted compounds with functional groups like halides, alkyl, or nitro groups.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide finds its application in multiple fields:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate or for therapeutic purposes.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Wirkmechanismus
The compound's mechanism of action is typically related to its interaction with specific molecular targets. This can involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Receptor interaction: Acting as an agonist or antagonist at receptor sites.
Pathway involvement: Participating in cellular signaling pathways to elicit a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
N-(4-(4-((2-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
Uniqueness
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide stands out due to the specific position and type of substitution on the pyridinyl ring, which can confer unique pharmacological or chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13(24)22-15-4-2-14(3-5-15)19(25)23-10-7-16(8-11-23)26-18-6-9-21-12-17(18)20/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQIQAUNBHGLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)
![4-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2921974.png)
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2921976.png)


![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2921983.png)
![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide](/img/structure/B2921986.png)
![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2921988.png)


